2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolidine ring, and a carboxylate ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through a series of halogenation reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the pyrrolidine ring, followed by esterification to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to improved product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar and is used as an intermediate in the synthesis of herbicides.
Hydrazine-coupled pyrazole derivatives: These compounds share similar pharmacological properties and are studied for their antileishmanial and antimalarial activities.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its diverse applications in various fields further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C21H18Cl2N2O5 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H18Cl2N2O5/c1-12-2-4-13(5-3-12)20(28)24-25-10-14(8-19(25)27)21(29)30-11-18(26)16-7-6-15(22)9-17(16)23/h2-7,9,14H,8,10-11H2,1H3,(H,24,28) |
InChI Key |
FIZNWNIWAYFJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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